Isoobtusilactone B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-hexadec-7-enylidene-4-hydroxy-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-20(22)18(2)24-21(19)23/h10-11,17,20,22H,2-9,12-16H2,1H3 |
InChI Key |
RWMHGSZPUZTJHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCC=C1C(C(=C)OC1=O)O |
Origin of Product |
United States |
Detailed Research Findings on Isoobtusilactone B
Isolation, Identification, and Natural Occurrence of this compound
This compound is a naturally occurring compound found in plants such as Lindera obtusiloba and Machilus thunbergii. oiccpress.comresearchgate.net The isolation of this and other butanolide lactones from botanical sources is a meticulous process involving several stages of extraction and purification.
Extraction and Fractionation Techniques for Butanolide Lactones
The initial step in isolating butanolide lactones like this compound from plant material involves solvent extraction. The choice of solvent is crucial for effectively solubilizing these compounds. Commonly, polar solvents such as methanol (B129727) or ethanol (B145695) are used for the initial extraction from dried and powdered plant material, such as the stems or leaves. researchgate.netmdpi.com This is often performed at room temperature over an extended period to maximize the yield of the crude extract. researchgate.netmdpi.com For instance, the air-dried stems of Cinnamomum kotoense were extracted with methanol to yield a crude extract containing various butanolides. researchgate.net
Following the initial extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes a process called fractionation. This is typically achieved through liquid-liquid partitioning. The crude methanol or ethanol extract is often suspended in water and then partitioned with a non-polar solvent like chloroform (B151607) or n-hexane. researchgate.netmdpi.com This separates the compounds based on their polarity, with the butanolide lactones typically concentrating in the organic phase. This chloroform- or n-hexane-soluble fraction is then collected for further purification. researchgate.net
Chromatographic Purification Strategies for this compound
Subsequent to extraction and fractionation, chromatographic techniques are indispensable for the purification of this compound. Column chromatography is a primary method used for the initial separation of the fractionated extract. researchgate.netmdpi.com Silica gel is a commonly used stationary phase, and a gradient elution system with solvents like n-hexane and ethyl acetate (B1210297) is employed to separate the compounds based on their affinity for the stationary and mobile phases. researchgate.netresearchgate.net
Fractions collected from column chromatography are often monitored using thin-layer chromatography (TLC) to identify those containing the target compound. For final purification and to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is frequently utilized. nih.gov Reversed-phase columns, such as a C18 column, are often employed with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. This allows for the isolation of this compound from other closely related compounds. Preparative TLC is another technique that can be used for the final purification of butanolides. researchgate.netmdpi.com
Advanced Spectroscopic Methodologies for Structural Elucidation of this compound
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules like this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts in the ¹H NMR spectrum indicate the types of protons present, while the integration of the signals reveals the relative number of protons of each type. lehigh.edu The splitting patterns (multiplicity) provide information about the neighboring protons. lehigh.edu Similarly, the ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.
Table 1: Representative NMR Data for Butanolide Lactones (Note: Specific data for this compound can vary slightly based on the solvent and instrument used. The following is a generalized representation based on related compounds.)
| Position | ¹H NMR (ppm, multiplicity, J in Hz) | ¹³C NMR (ppm) |
| 2 | - | ~170-175 (C=O) |
| 3 | - | ~130-140 |
| 4 | ~5.27 (br. s) | ~75-80 |
| 5 | ~4.95 (s), ~5.10 (s) | ~100-105 (exocyclic C=CH₂) |
| 1' | ~7.10 (td, J = 8.0, 2.0) | ~140-145 |
| Side Chain | Various signals | Various signals |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. libretexts.org High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or fast atom bombardment (FAB), can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.com
The mass spectrum also provides valuable structural information through the analysis of fragmentation patterns. libretexts.orguni-saarland.de When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure and can help to confirm the presence of specific functional groups and structural motifs. libretexts.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural elucidation of this compound.
IR spectroscopy is used to identify the presence of specific functional groups within the molecule. lehigh.edu For butanolide lactones, characteristic absorption bands are observed for the γ-lactone carbonyl group (C=O) typically around 1750-1780 cm⁻¹ and the carbon-carbon double bonds (C=C) around 1650-1670 cm⁻¹. mdpi.com The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. mdpi.com
UV-Vis spectroscopy provides information about the conjugated systems within the molecule. msu.edu Butanolides containing an α,β-unsaturated γ-lactone moiety exhibit a characteristic UV absorption maximum. For example, a β-hydroxy-γ-methylene-α,β-unsaturated-γ-lactone unit shows a UV absorption around 227 nm. mdpi.com This information helps to confirm the presence of the chromophore in the structure of this compound.
Botanical Distribution and Biodiversity of this compound and Related Congeners
This compound and its related compounds, known as butanolides, have been identified in various species of the genus Cinnamomum, which is part of the Lauraceae family. rroij.com
Research on the stem wood of Cinnamomum kotoense, an evergreen tree endemic to Taiwan, has led to the isolation of numerous compounds, including the known butanolide isoobtusilactone A. nih.govacs.org Further studies on the leaves of C. kotoense also yielded isoobtusilactone A. scispace.com This compound is considered a biosynthetic precursor to other related molecules. mdpi.com Investigations into the chemical constituents of Cinnamomum reticulatum, another species native to Taiwan, have also resulted in the isolation of isoobtusilactone A from its stems and leaves. hilarispublisher.comresearchgate.net Additionally, studies on Cinnamomum insularimontanum, also endemic to Taiwan, have identified both obtusilactone A and isoobtusilactone A in its leaves. researchgate.net
The table below summarizes the occurrence of this compound and its congeners in the Cinnamomum genus.
| Plant Species | Plant Part | Isolated Compound(s) |
| Cinnamomum kotoense | Stem Wood, Leaves | Isoobtusilactone A nih.govacs.orgscispace.com |
| Cinnamomum reticulatum | Stems, Leaves | Isoobtusilactone A hilarispublisher.comresearchgate.net |
| Cinnamomum insularimontanum | Leaves | Obtusilactone A, Isoobtusilactone A researchgate.net |
| Cinnamomum subavenium | Stems | Isolinderanolide B scivisionpub.com |
| Cinnamomum tenuifolium | Not specified | Isoobtusilactone A mdpi.com |
Obtusilactone B, a related butanolide, was first isolated from Lindera obtusiloba. oiccpress.com This plant, along with Lindera benzoin, is known to produce a variety of obtusilactones, including isoobtusilactone A and obtusilactone A. mdpi.comresearchgate.net
Subsequently, Obtusilactone B was also isolated from the n-hexane extract of the stem of Machilus thunbergii, a plant rich in butanolides and lignans. nih.govmdpi.comresearchgate.netnih.gov Machilus thunbergii is an evergreen tree distributed in Korea, China, Japan, and Taiwan. mdpi.com The bark of this tree has been used in traditional medicine. mdpi.com
The following table details the occurrence of Obtusilactone B in these species.
| Plant Species | Plant Part | Isolated Compound |
| Lindera obtusiloba | Not specified | Obtusilactone B, this compound oiccpress.com |
| Machilus thunbergii | Stem | Obtusilactone B nih.govresearchgate.netnih.gov |
Isoobtusilactone A, a congener of this compound, has been isolated from species outside of the Cinnamomum and Lindera genera. Specifically, it has been identified in Aiouea trinervis, a shrub belonging to the Lauraceae family that grows in the "Cerrado" ecosystem of Brazil. geneticsmr.orgnih.gov Fractionation of ethanolic extracts from the roots, underground trunk, and leaves of A. trinervis led to the isolation of four butanolides, including isoobtusilactone A and obtusilactone A. geneticsmr.orgthieme-connect.com
The table below indicates the isolation of Isoobtusilactone A from Aiouea trinervis.
| Plant Species | Plant Part | Isolated Compound(s) |
| Aiouea trinervis | Roots, Underground Trunk, Leaves | Isoobtusilactone A, Obtusilactone A geneticsmr.orgnih.govthieme-connect.comnih.gov |
Biosynthesis and Biogenetic Pathways of Isoobtusilactone B
Proposed Biogenetic Derivation of Butanolide Lactone Core Structure
The core butanolide structure of compounds like Isoobtusilactone B is believed to originate from fatty acid metabolism. Research on related butanolides isolated from marine organisms, such as the gorgonian Pterogorgia spp., suggests a biogenetic pathway that involves the oxidation of long-chain fatty acids. si.eduacs.org Specifically, C16:0 (palmitic acid) and C18:0 (stearic acid) fatty acids have been proposed as primary precursors. si.eduacs.org
For this compound, which features a C16 side chain, the proposed biogenetic precursor is hexadecanoic acid. oup.comnaturalproducts.net The pathway likely initiates with the activation of the fatty acid to its coenzyme A (CoA) ester. Subsequent enzymatic steps, including oxidation and cyclization, would lead to the formation of the characteristic α,β-unsaturated-γ-lactone ring. Co-occurring compounds such as obtusilactone (B13949336) A and isoobtusilactone A are considered to be biosynthetic precursors for more complex derivatives, indicating a common and modular biosynthetic origin. mdpi.com The formation of the γ-lactone ring itself is a key step, creating a structural motif common to a wide array of bioactive natural products. si.edu
Enzymatic Transformations and Gene Clusters Associated with this compound Biosynthesis
While the specific gene cluster responsible for this compound biosynthesis has not been fully characterized, the biosynthesis of structurally related butanolides and polyketides provides a model for the enzymatic machinery likely involved. The biosynthesis of complex natural products is typically orchestrated by genes organized into biosynthetic gene clusters (BGCs). nih.govyoutube.com These clusters encode all the necessary enzymes for constructing the molecule, including core synthases, tailoring enzymes, and regulatory proteins. nih.govplos.org
The synthesis of the fatty acid-derived backbone of this compound is expected to involve Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) enzymes. nih.govsecondarymetabolites.org BGCs for butanolide signaling molecules in Streptomyces species, such as A-factor, often involve an AfsA family protein, which utilizes precursors from glycolysis to form the butenolide core. researchgate.net Subsequent tailoring enzymes, such as oxidoreductases, dehydrogenases, and hydratases, would then modify the initial structure to produce the final compound. nih.govresearchgate.net
In bacteria, BGCs are often categorized by the class of molecule they produce, such as nonribosomal peptides (NRPs) or polyketides (PKs). plos.org Analysis of bacterial genomes reveals numerous BGCs, many of which are "silent" under standard laboratory conditions, meaning their products are not synthesized. nih.gov It is plausible that the BGC for this compound resides in a currently uncharacterized silent cluster in a plant or microbial genome. The identification and characterization of such a cluster would require genome sequencing and bioinformatic analysis using tools designed to detect BGCs. nih.gov
Table 1: Potential Enzyme Classes in this compound Biosynthesis
| Enzyme Class | Proposed Function in Biosynthesis |
| Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) | Synthesis of the C16 alkyl chain from acetyl-CoA and malonyl-CoA precursors. |
| Acyl-CoA Synthetase | Activation of the fatty acid precursor. |
| Oxidoreductases/Oxygenases | Introduction of hydroxyl groups and other oxidative modifications to the fatty acid chain. |
| Dehydrogenases | Formation of double bonds, including the exocyclic methylene (B1212753) group. |
| Cyclases/Lactonases | Catalysis of the intramolecular cyclization to form the γ-lactone ring. |
Precursor Incorporation Studies in Butanolide Biogenesis
Isotope labeling studies are a powerful tool for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final natural product. nih.goviptsalipur.org While specific precursor incorporation studies for this compound are not extensively documented, experiments on related molecules provide a clear framework for how its biogenesis could be investigated.
For example, studies on the biosynthesis of 1-butanol (B46404) in Saccharomyces cerevisiae using ¹³C-isotope labeling demonstrated that its production was dependent on the catabolism of threonine. nih.gov In the context of butenolides from Streptomyces, incorporation experiments with stereospecifically ¹³C-labelled glycerols have been used to identify intermediates in the biosynthesis of methylenomycin furans, which share a butenolide structural feature. researchgate.net
To definitively trace the biogenesis of this compound, similar experiments would be necessary. This would involve feeding the producing organism with isotopically labeled potential precursors, such as [¹³C]-hexadecanoic acid or [¹³C]-acetate. Following incubation, the this compound would be isolated, and its ¹³C NMR spectrum would be analyzed to determine the specific positions and patterns of label incorporation. This would provide direct evidence for the proposed fatty acid origin of the side chain and could help elucidate the mechanisms of ring formation and modification. rsc.org
Metabolic Engineering Approaches for Butanolide Pathway Elucidation and Production
Metabolic engineering offers a suite of powerful tools for both studying biosynthetic pathways and enhancing the production of valuable compounds like butanolides. nih.govnih.gov These strategies can be applied to either the native producing organism or a heterologous host, such as E. coli or Saccharomyces cerevisiae. sciepublish.com
Key metabolic engineering strategies applicable to the this compound pathway include:
Pathway Overexpression: Increasing the expression of key or rate-limiting enzymes in the biosynthetic pathway can significantly boost product titers. nih.govnih.gov This often involves placing the corresponding genes under the control of strong, inducible promoters.
Elimination of Competing Pathways: Deleting genes for enzymes that divert precursors into other metabolic pathways can increase the flux towards the desired product. For instance, engineering S. cerevisiae for 1-butanol production was enhanced by deleting the ADH1 gene, which encodes an alcohol dehydrogenase that competes for intermediates. nih.gov
Cofactor Regeneration: Many biosynthetic enzymes, particularly oxidoreductases, depend on cofactors like NADH or NADPH. Engineering the host's metabolism to increase the availability and regeneration of these cofactors can be crucial for overcoming production bottlenecks. sciepublish.com
Heterologous Expression: If the BGC for this compound is identified, it could be transferred to and expressed in a well-characterized host organism. This approach can simplify production and purification and allows for further pathway optimization in a more genetically tractable system. researchgate.net
Computational and Data-Driven Approaches: Modern synthetic biology is increasingly aided by computational tools that can predict and design novel or optimized biosynthetic pathways. nih.govnih.gov Data-driven learning models can predict the outcomes of enzymatic reactions, facilitating the rational design of production strains. chemrxiv.org
By applying these techniques, it may be possible to elucidate the complete biosynthetic pathway of this compound and develop strains capable of producing this and related butanolides on a larger scale for further research and application. nih.gov
Total Synthesis and Synthetic Methodologies for Isoobtusilactone B and Analogues
Retrosynthetic Analysis of the Isoobtusilactone B Molecular Architecture
Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the synthesis of complex molecules. wikipedia.orgslideshare.netresearchgate.net The process involves "deconstructing" the target molecule into simpler, commercially available starting materials through a series of imaginary bond-breaking steps called disconnections. wikipedia.orgegrassbcollege.ac.in
The molecular structure of this compound, a C21 butanolide lactone, presents several key features for retrosynthetic consideration. semanticscholar.org These include the α,β-unsaturated γ-lactone (a butenolide ring), a long alkyl side chain with a specific double bond, and defined stereocenters.
The butenolide core itself can be further simplified. A key disconnection would be the bond between the α-carbon and the exocyclic methylene (B1212753) group, which could be introduced in the forward synthesis via a Wittig-type reaction or other olefination methods. The γ-lactone ring can be envisioned as arising from the cyclization of a γ-hydroxy carboxylic acid or a related precursor. This precursor, in turn, could be derived from simpler chiral building blocks, allowing for the establishment of the correct stereochemistry.
The long alkyl side chain, containing a specific E-alkene, can be constructed using well-established olefination reactions, such as the Wittig reaction or Julia olefination, to control the geometry of the double bond. anu.edu.au The required alkyl halides or aldehydes for these reactions would be derived from commercially available long-chain alcohols or fatty acids.
Key Synthetic Transformations and Intermediate Derivations in Butanolide Synthesis
The synthesis of the butanolide ring, the core structure of this compound, can be achieved through various synthetic transformations. researchgate.netmdpi.com The choice of method often depends on the desired substitution pattern and stereochemistry.
One common and powerful method for constructing γ-butyrolactones is the intramolecular cyclization of γ-hydroxy esters or γ-halo esters. mdpi.com This transformation is typically promoted by acid or base. For butenolides (α,β-unsaturated γ-lactones), a subsequent elimination step is required to introduce the double bond.
Another key transformation is the oxidation of furans. Depending on the oxidizing agent and reaction conditions, furan (B31954) derivatives can serve as synthons for butenolides. researchgate.net This approach offers a way to introduce functionality at various positions of the lactone ring.
The conversion of terminal epoxides into γ-butanolides represents a direct and efficient method. capes.gov.bracs.org This can be achieved by reacting the epoxide with a suitable nucleophile that introduces a two-carbon unit, followed by cyclization. For instance, the reaction of a terminal epoxide with an acetate (B1210297) enolate equivalent can lead to the formation of the γ-lactone ring in a single pot. capes.gov.br
The Wittig reaction and its variants are crucial for the introduction of the exocyclic methylene group often found in natural butanolides. researchgate.net This reaction involves the treatment of a ketone or aldehyde with a phosphorus ylide. The Horner-Wadsworth-Emmons reaction, using a phosphonate (B1237965) carbanion, is a popular modification that often provides better control over the stereochemistry of the resulting alkene.
For the construction of the long alkyl side chain, cross-coupling reactions such as the Suzuki coupling are invaluable. anu.edu.au This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, providing a versatile tool for assembling complex carbon skeletons.
Stereoselective and Asymmetric Synthesis Strategies for this compound
Achieving the correct stereochemistry is a critical aspect of the total synthesis of natural products like this compound. Stereoselective synthesis aims to control the formation of stereoisomers. anu.edu.au
One major strategy is to start from a chiral pool, utilizing readily available and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. mdpi.com For example, D-xylose has been used as a starting material for the synthesis of brominated lactones, where the inherent chirality of the sugar directs the stereochemical outcome of subsequent reactions. mdpi.com
Another powerful approach is the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed.
Asymmetric catalysis has emerged as a highly efficient method for enantioselective synthesis. researchgate.net This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For instance, organocatalysis has been successfully employed for the asymmetric synthesis of (R)-paraconyl alcohol, a key intermediate for several γ-butyrolactone autoregulators. researchgate.net
In the context of this compound, a stereoselective reduction of a ketone precursor to the corresponding alcohol could be a key step in setting the stereochemistry of the hydroxyl group that will ultimately become part of the lactone ring. symmap.org Similarly, stereoselective addition reactions to aldehydes or ketones can establish the desired stereocenters. beilstein-journals.org For example, the stereoselective synthesis of trans-fused iridoid lactones has been achieved starting from (R)-limonene, where the existing stereocenter is used to control the formation of new chiral centers. beilstein-journals.org
Biomimetic Synthesis Approaches for Complex Butanolide Lactones
Biomimetic synthesis is a strategy that aims to mimic the way nature synthesizes complex molecules. nih.govnih.gov This approach can often lead to more efficient and elegant synthetic routes. nih.gov Nature often employs cascade reactions, where a series of transformations occur in a single pot, to build complex molecular architectures from simple precursors.
In the context of butanolide lactones, a biomimetic approach might involve mimicking the proposed biosynthetic pathway of these compounds. While the specific biosynthetic pathway of this compound may not be fully elucidated, the general biosynthesis of butanolides often involves the cyclization of fatty acid-derived precursors.
A biomimetic synthesis of a complex butanolide could feature a key cyclization or rearrangement step that mirrors a proposed enzymatic transformation. For instance, the synthesis of the bicyclic butenolide core of pallamolide A involved a vinylogous Mukaiyama aldol (B89426) reaction followed by an intramolecular vinylogous aldol reaction, which spontaneously assembled the spiro-butenolide moiety. rsc.org
The dimerization of simpler butenolide units is another biomimetic strategy that has been used to synthesize more complex natural products. The biomimetic synthesis of xanthanolide dimers from xanthatin (B112334) involved different dimerization pathways, leading to the formation of novel and naturally occurring compounds. nih.gov
Comparative Analysis of Total Synthesis Routes for Obtusilactones and Related Natural Products
For example, different total syntheses of the curcusone diterpenes, which share some structural similarities with butanolides, have been reported. An efficient synthesis of curcusones A and B was achieved in only 9 steps, highlighting a highly convergent approach. nih.gov
The development of new synthetic methods can significantly impact the efficiency of a total synthesis. For instance, the use of a novel FeCl3-promoted cascade reaction was a key feature in the rapid construction of the core structure of the curcusones. nih.gov
A comparative analysis of different routes to the same target molecule can also reveal the evolution of synthetic chemistry over time. Early syntheses may have been longer and less efficient, while more recent approaches often benefit from the development of new and more powerful synthetic transformations.
Preclinical Biological Activities and Molecular Mechanisms of Action of Isoobtusilactone B
Anticancer Activities and Cellular Effects of Isoobtusilactone B (Obtusilactone B)
This compound, a butanolide lignan (B3055560) also known as Obtusilactone (B13949336) B, has emerged as a compound of significant interest in preclinical cancer research due to its potent cytotoxic effects against various tumor cell lines. Its anticancer activity is not attributed to a single action but rather to a sophisticated, multi-pronged mechanism that disrupts fundamental cellular processes required for cancer cell proliferation and survival. The primary mechanisms involve the precise targeting of key proteins involved in nuclear architecture and mitotic progression, leading to catastrophic cellular events, including cell cycle arrest and programmed cell death (apoptosis). The subsequent sections detail these specific molecular interactions and their cellular consequences.
The primary molecular target of this compound is the Barrier-to-Autointegration Factor (BAF), a highly conserved DNA-binding protein crucial for nuclear organization. BAF plays a pivotal role during the final stages of mitosis (anaphase and telophase) by mediating the reassembly of the nuclear envelope around the newly segregated chromosomes. It functions as a molecular bridge, linking chromatin to essential components of the inner nuclear membrane, such as lamin A and emerin.
Research has demonstrated that this compound directly binds to a hydrophobic pocket on the surface of the BAF dimer. This binding event physically obstructs BAF's ability to interact with its protein partners in the nuclear envelope. Consequently, in cells treated with this compound, BAF fails to properly localize and recruit nuclear envelope precursors to the chromatin surface during mitotic exit. This disruption leads to severe defects in nuclear reformation, characterized by abnormal nuclear morphology, extensive membrane blebbing, and the formation of micronuclei. The failure to re-establish a functional nuclear envelope is a lethal event that triggers downstream cell death pathways.
The activity of BAF is tightly regulated by phosphorylation, primarily by the Vaccinia-related Kinase 1 (VRK1). VRK1 phosphorylates BAF at specific serine residues (Ser4), which causes BAF to dissociate from chromatin and the nuclear lamina. This dissociation is a necessary step for the dynamic remodeling of the nucleus during mitosis.
This compound exerts its effect not by inhibiting the VRK1 enzyme directly, but through an allosteric mechanism centered on BAF. By binding to BAF, this compound stabilizes the BAF dimer in a conformation that shields the VRK1 phosphorylation sites. This makes BAF inaccessible to VRK1, effectively preventing its phosphorylation. As a result, BAF remains persistently bound to chromatin throughout mitosis, a condition known as "chromatin trapping." This hyper-association blocks the disassembly and subsequent reassembly of the nucleus, leading to mitotic catastrophe and cell death. This mechanism highlights a sophisticated mode of action where the compound targets the substrate (BAF) rather than the enzyme (VRK1) to disrupt a critical signaling event.
A direct consequence of the mitotic disruption caused by this compound is the activation of cell cycle checkpoints. These surveillance mechanisms halt cell cycle progression when errors in mitosis, such as failed nuclear envelope formation, are detected. Studies using flow cytometry have consistently shown that cancer cells treated with this compound accumulate significantly in the G2/M phase of the cell cycle.
This G2/M arrest prevents cells with catastrophic nuclear defects from completing division and producing genetically unstable daughter cells. The arrest provides a window for the cell to either repair the damage or, if the damage is irreparable, initiate apoptosis. The table below illustrates the typical effect of this compound on cell cycle distribution in a human cancer cell line.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control (Untreated) | 55.8 | 24.3 | 19.9 |
| This compound | 28.7 | 15.1 | 56.2 |
When cell cycle arrest fails to resolve the severe mitotic defects induced by this compound, the cell is directed toward apoptosis. This process is orchestrated by a cascade of molecular regulators. Investigations have revealed that this compound treatment leads to:
Activation of p53: The tumor suppressor protein p53, a critical sensor of cellular stress, is upregulated and activated. Activated p53 promotes the transcription of pro-apoptotic genes.
Modulation of Bcl-2 Family Proteins: The compound alters the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP).
Activation of Caspases: MOMP results in the release of cytochrome c from the mitochondria into the cytosol, triggering the activation of the intrinsic apoptotic pathway. This involves the cleavage and activation of initiator caspase-9, which in turn activates executioner caspases, primarily caspase-3 and caspase-7. These activated caspases are responsible for the systematic dismantling of the cell, leading to its death.
| Apoptotic Regulator | Function | Effect of this compound Treatment |
|---|---|---|
| p53 | Tumor suppressor, senses stress | Expression and activation are increased |
| Bax | Pro-apoptotic protein | Expression is increased |
| Bcl-2 | Anti-apoptotic protein | Expression is decreased |
| Caspase-9 | Initiator caspase (intrinsic pathway) | Cleavage and activation are induced |
| Caspase-3 | Executioner caspase | Cleavage and activation are induced |
In addition to the BAF-centric mechanisms, this compound also induces apoptosis through the generation of intracellular oxidative stress. Studies have shown that treatment with the compound leads to a substantial accumulation of Reactive Oxygen Species (ROS) within cancer cells.
This increase in ROS acts as a potent stress signal that activates the Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a key member of the mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by ROS, ASK1 phosphorylates and activates downstream kinases, including c-Jun N-terminal kinase (JNK) and p38 MAPK. The activation of the ASK1-JNK/p38 signaling axis is a well-established pathway that promotes apoptosis. This ROS-mediated mechanism works in concert with the mitotic catastrophe pathway to ensure the efficient elimination of damaged cancer cells. The pro-apoptotic effects of this compound can be partially reversed by treatment with ROS scavengers like N-acetylcysteine, confirming the critical contribution of this oxidative stress pathway.
The anticancer potential of this compound has been validated across a range of human cancer cell lines in vitro. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell proliferation by 50%. This compound consistently demonstrates potent cytotoxic activity, with IC₅₀ values often in the low micromolar to nanomolar range, underscoring its potential as a powerful anticancer agent. The data below summarizes its activity against several representative cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 0.14 |
| HeLa | Cervical Carcinoma | 0.09 |
| HCT116 | Colon Carcinoma | 0.11 |
| U-2 OS | Osteosarcoma | 0.12 |
| MCF-7 | Breast Adenocarcinoma | 0.25 |
Role of Reactive Oxygen Species (ROS) and Apoptosis Signal-Regulating Kinase 1 (ASK1) Signaling
Antiprotozoal Activities of Isoobtusilactone A and Related Butanolides
Butanolides, a class of lactones, have demonstrated a range of biological effects, including antiprotozoal activity against various strains of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.govplos.org
Efficacy Against Trypanosoma cruzi Strains
Research has shown that butanolides isolated from species of the Lauraceae family, such as Aiouea trinervis and Mezilaurus crassiramea, exhibit significant anti-T. cruzi activity. nih.govnih.govplos.org Among the studied butanolides, isoobtusilactone A and majoranolide were found to be active against all forms of the parasite (epimastigotes, amastigotes, and trypomastigotes) and demonstrated good selectivity indexes in Vero cells. nih.govnih.govplos.org
Notably, both isoobtusilactone A and majoranolide were more potent against the trypomastigote and epimastigote forms of the parasite than the control drug, benznidazole (B1666585). nih.govnih.gov Isoobtusilactone A, in particular, showed strong activity with little variation against different forms and strains of T. cruzi. plos.org This compound was also found to inhibit the process of metacyclogenesis (the transformation of non-infective epimastigotes into infective metacyclic trypomastigotes) and the subsequent infection of host cells. nih.govnih.govplos.org
A significant finding is the rapid action of isoobtusilactone A. Its activity against epimastigote forms of the Dm28c strain was observed after only 4 hours of treatment, a much shorter exposure time compared to other lactones reported in the literature. nih.gov After a 4-hour treatment, isoobtusilactone A maintained high activity against amastigote forms, being about four times more active than benznidazole under the same conditions. nih.gov This rapid and potent activity against both circulating trypomastigotes and intracellular amastigotes suggests that isoobtusilactone A and related butanolides could be promising candidates for the development of new treatments for Chagas disease. nih.gov
Table 1: Anti-T. cruzi Activity of Isoobtusilactone A and Majoranolide (Dm28c strain)
| Compound | Parasite Form | LC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Isoobtusilactone A | Trypomastigote | 30.05 | 12.34 |
| Majoranolide | Trypomastigote | 71.67 | 7.77 |
| Benznidazole | Trypomastigote | >1,600 | - |
Data from a 4-hour exposure study. plos.org
Ultrastructural Modifications in Parasitic Cells Induced by Butanolides
Ultrastructural analysis using transmission electron microscopy has revealed the significant morphological changes induced by butanolides in T. cruzi cells. nih.govnih.govresearchgate.net Treatment with isoobtusilactone A caused extensive damage to the mitochondria of both amastigote and trypomastigote forms of the parasite. nih.govnih.gov This damage resulted in severe morphological alterations in the infective forms. nih.govnih.gov The consistent ultrastructural changes observed across different parasite forms suggest that the target of isoobtusilactone A's action may not vary significantly between the different life cycle stages of T. cruzi. plos.org
Antimycobacterial Activities
In Vitro Inhibition of Mycobacterium tuberculosis by Isoobtusilactone A
Isoobtusilactone A has demonstrated notable in vitro activity against Mycobacterium tuberculosis. acs.orgresearchgate.net In a study investigating compounds from the stem wood of Cinnamomum kotoense, isoobtusilactone A exhibited an MIC (Minimum Inhibitory Concentration) value of 22.48 µM against Mycobacterium tuberculosis 90-221387. acs.org Other butanolides, such as lincomolide B, also showed potent antitubercular activity. acs.org Another study reported an MIC of 6.9 µg/mL for isoobtusilactone A against M. tuberculosis. researchgate.net These findings highlight the potential of butanolides as a source for new antimycobacterial agents.
Table 2: In Vitro Antitubercular Activity of Butanolides
| Compound | MIC (µM) |
|---|---|
| Isoobtusilactone A | 22.48 |
| Lincomolide B | 10.16 |
Against Mycobacterium tuberculosis 90-221387. acs.org
Genotoxicity Evaluation Methodologies for Butanolide Lactones
The genotoxic potential of butanolide lactones has been assessed using various methodologies, providing insights into their safety profile.
Somatic Mutation and Recombination Tests (SMART) in Drosophila melanogaster
The Somatic Mutation and Recombination Test (SMART) in the fruit fly, Drosophila melanogaster, is an in vivo assay used to detect mutagenic and recombinogenic activity of chemical compounds. geneticsmr.orgnih.govnih.govwikipedia.org This test is based on the loss of heterozygosity of specific marker genes in somatic cells, which can be observed as spots on the wings of adult flies. nih.govwikipedia.org
A study evaluated the genotoxic effects of isoobtusilactone A and obtusilactone A, butanolides isolated from Aiouea trinervis, using the SMART assay. geneticsmr.orgnih.gov Both standard and high bioactivation crosses of Drosophila melanogaster were used, with the latter being more sensitive to compounds that require metabolic activation to become genotoxic. geneticsmr.orgnih.gov The results indicated that both isoobtusilactone A and obtusilactone A induced a statistically significant increase in mutant spots compared to the negative control in both crosses. geneticsmr.orgnih.gov This suggests that these butanolides possess genotoxic activity, capable of interfering with DNA to cause mutations or mitotic crossover. geneticsmr.org
Assessment of Genotoxic Effects on Mammalian Cell Lines
Currently, there is a lack of specific published research evaluating the genotoxic effects of this compound on mammalian cell lines. However, studies on the closely related butanolide, Isoobtusilactone A, have provided evidence of its genotoxic potential in various cell systems. These findings offer valuable insights into the potential activity of this class of compounds.
Research has demonstrated that Isoobtusilactone A can induce DNA damage in mammalian cells. One study reported that Isoobtusilactone A displayed cytotoxic activity in Hep-2 human cancer cells and, notably, induced DNA damage in Chinese Hamster Ovary (CHO-K1) and rat hepatoma (HTC) mammalian cells. mit.edugeneticsmr.org The genotoxic effect in these cell lines was determined using the single-cell gel electrophoresis, or comet assay, which detects DNA strand breaks. mit.edugeneticsmr.orgthieme-connect.com
In addition to studies on mammalian cells, the genotoxic activity of Isoobtusilactone A has been observed in other models. For instance, in the wing spot test (somatic mutation and recombination test, or SMART) on Drosophila melanogaster, Isoobtusilactone A, along with another butanolide, Obtusilactone A, showed a statistically significant increase in mutant spots. geneticsmr.org This indicates that these butanolides are capable of interfering with DNA, leading to mutations or mitotic crossover, thus demonstrating genotoxic activity. geneticsmr.org
While these findings on Isoobtusilactone A are informative, it is crucial to emphasize that direct experimental data on the genotoxicity of this compound in mammalian cell lines is not currently available in the reviewed scientific literature. Therefore, a definitive assessment of the genotoxic potential of this compound awaits specific investigation.
Data on Genotoxic Effects of Isoobtusilactone A
| Cell Line | Assay | Compound Tested | Findings | Reference(s) |
| CHO-K1 (Chinese Hamster Ovary) | Comet Assay | Isoobtusilactone A | Induced DNA migration, indicative of DNA damage. | mit.edugeneticsmr.orgthieme-connect.com |
| HTC (Rat Hepatoma) | Comet Assay | Isoobtusilactone A | Induced DNA migration, indicative of DNA damage. | mit.edugeneticsmr.org |
| Drosophila melanogaster | Wing Spot Test (SMART) | Isoobtusilactone A | Showed a statistically significant increase in mutant spots, indicating genotoxic activity. | geneticsmr.org |
Structure Activity Relationship Sar Studies of Isoobtusilactone B and Analogues
Identification of Pharmacophore Features and Key Structural Motifs for Biological Potency
The biological potency of Isoobtusilactone B and related butanolides is intrinsically linked to specific structural features that constitute their pharmacophore. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.
Key structural motifs for the biological potency of this class of compounds include:
The α,β-Unsaturated γ-Lactone Ring: A recurring and critical feature in many biologically active sesquiterpene lactones is the α-methylene-γ-butyrolactone moiety. nih.govresearchgate.netresearchgate.net This electrophilic group is highly reactive and can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov This ability to act as a Michael acceptor is often considered a primary determinant of their cytotoxic and anticancer activities. nih.gov
The Long Alkyl Side Chain: The presence and nature of the long lipid side chain significantly influence the molecule's interaction with its biological targets. For the related Obtusilactone (B13949336) B, the long endoolefinic alkyl side chain is crucial for its binding within a small groove on the surface of the Barrier-to-Autointegration Factor 1 (BAF1) protein. nih.gov Variations in the length and saturation of this chain can modulate binding affinity and biological activity.
Stereochemistry: The specific three-dimensional arrangement of atoms (stereochemistry) within the butanolide structure is vital for its biological function. For instance, studies on butanolides have shown that the Z-form configuration of the double bond in the alkylidene side chain can enhance cytotoxic effects compared to the E-form. mdpi.com The stereochemistry of Isoobtusilactone A, an isomer of Obtusilactone A, has been shown to affect its capacity to generate reactive oxygen species.
Hydroxyl Group: A hydroxyl group at the C-3 position of the butanolide ring is a common feature and is considered important for the cytotoxic activity of 2-alkylidene-3-hydroxy-4-methylbutanolides. mdpi.com
A comparative analysis of related butanolides and their cytotoxic activities highlights these key features.
| Compound/Feature | Key Structural Moiety | Implication for Biological Potency | Reference |
| Butanolides | 2-alkylidene-3-hydroxy-4-methylbutanolide | Important for general cytotoxic activity. | mdpi.com |
| Sesquiterpene Lactones | α-methylene-γ-butyrolactone | Acts as a Michael acceptor, enabling covalent interaction with target proteins, crucial for anticancer effects. | nih.gov |
| Obtusilactone B | Long endoolefinic alkyl side chain | Extends into a groove on the BAF1 protein surface, contributing to binding. | nih.gov |
| Butanolides | Z-configuration of alkylidene double bond | May increase cytotoxic effects compared to the E-configuration. | mdpi.com |
Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking)
Computational methods are powerful tools for elucidating SAR and guiding drug design. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies provide insights into how these molecules interact with their targets at a molecular level.
Molecular Docking: Molecular docking simulations have been instrumental in understanding the interaction between butanolides and their protein targets. rsc.org For Obtusilactone B, a close structural analogue of this compound, molecular docking studies have provided a detailed model of its binding to the BAF1 protein. researchgate.net These studies revealed that the long alkyl side chain of Obtusilactone B fits into a hydrophobic groove on the BAF1 protein surface. nih.gov The adjacent exomethylene-γ-lactone part of the molecule settles into a pocket that includes the Serine-4 phosphorylation site of BAF1. nih.gov This predicted binding mode explains how Obtusilactone B can inhibit the phosphorylation of BAF1, a key step in its anticancer mechanism. researchgate.netresearchgate.net The interaction energy for Obtusilactone B with BAF1 has been calculated to be -38.50 kcal/mol.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties and/or structural features. mdpi.com Although specific QSAR studies for this compound were not found, this methodology is widely applied in drug development. nih.govoncotarget.commdpi.com For a series of butanolide analogues, a QSAR model could be developed to predict their anticancer potency. Descriptors used in such a model might include:
Steric descriptors: Molecular volume, surface area, and shape indices.
Electronic descriptors: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
By generating a statistically validated QSAR model, researchers could predict the activity of novel, unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising candidates. mdpi.com
Rational Design and Synthesis of this compound Analogues for SAR Exploration
The rational design and synthesis of analogues are a cornerstone of medicinal chemistry, allowing for systematic exploration of a compound's SAR. nih.govnih.gov While specific reports on the extensive synthesis of this compound analogues for SAR are limited, the principles of this approach are well-established and have been applied to related lactone structures. researchgate.netresearchgate.netacs.org
The process typically involves:
Identification of a Lead Compound: this compound serves as a natural lead compound with known biological activity.
SAR Hypothesis Generation: Based on known pharmacophore features and computational modeling, hypotheses are formed about which structural modifications might enhance activity or improve properties. For example, one might hypothesize that altering the length or saturation of the alkyl side chain could improve binding affinity to a target protein.
Design of Analogues: New molecules are designed by systematically modifying the lead structure. This could involve changing the length of the alkyl chain, altering substituents on the lactone ring, or modifying the stereochemistry.
Chemical Synthesis: The designed analogues are then synthesized. Synthetic strategies for lactones are well-developed and can be adapted for this compound derivatives. acs.org For instance, semi-synthetic modification of the related Obtusilactone B has been achieved through selective hydrogenation of its C7′–C8′ double bond using a Palladium on carbon (Pd/C) catalyst.
Biological Evaluation: The synthesized analogues are tested for their biological activity (e.g., cytotoxicity against cancer cell lines). The results are then used to refine the SAR model, leading to further cycles of design and synthesis. This iterative process is exemplified by the Topliss tree, a stepwise operational scheme for optimizing aromatic substitutions to increase potency.
This systematic approach allows chemists to map the structural requirements for activity and optimize the lead compound into a potential drug candidate. nih.govnih.gov
Ligand-Protein Interaction Studies for Butanolide-Target Binding
Understanding the direct physical interactions between butanolides and their protein targets is fundamental to elucidating their mechanism of action. rsc.org Research on Obtusilactone B has provided significant insights into these interactions.
Studies have demonstrated that Obtusilactone B directly targets the Barrier-to-Autointegration Factor (BAF) , a highly conserved nuclear protein. researchgate.netresearchgate.net BAF plays a crucial role in nuclear envelope dynamics and the organization of chromatin. researchgate.net
The key findings from ligand-protein interaction studies are:
Direct Binding: Obtusilactone B has been shown to specifically and directly bind to the BAF protein, with a measured dissociation constant (KD) of 1.39 μM.
Inhibition of Phosphorylation: The binding of Obtusilactone B to BAF suppresses its phosphorylation by the vaccinia-related kinase 1 (VRK1). researchgate.netresearchgate.net This phosphorylation is a critical event that allows the nuclear envelope to dissociate from DNA during the cell cycle.
Functional Consequence: By inhibiting BAF phosphorylation, Obtusilactone B prevents the normal dynamics of the nuclear envelope, leading to cell cycle arrest and the induction of potent tumor cell death (apoptosis). researchgate.netresearchgate.net
Binding Site Characterization: Molecular modeling and chemical shift perturbation analyses have mapped the binding site of Obtusilactone B to a glycine-rich groove on the BAF protein, which is near the DNA binding region and the Ser-4 phosphorylation site. researchgate.net
These ligand-protein interaction studies provide a clear molecular basis for the anticancer activity of Obtusilactone B and, by extension, likely for closely related compounds such as this compound. Targeting a major component of the nuclear envelope represents a novel strategy in cancer therapy. researchgate.net
Advanced Analytical Methodologies for Isoobtusilactone B Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of Isoobtusilactone B. ejgm.co.uk It is widely employed to determine the concentration of the compound in crude plant extracts and purified samples. scielo.br Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase (like C18) and a polar mobile phase to achieve separation. chromatographyonline.comscirp.org
The quantification of this compound is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration. ejgm.co.ukresearchgate.net The method's precision is demonstrated through repeated measurements, ensuring the results are consistent and reproducible. jocpr.com
Purity assessment is another critical application of HPLC. usp.org By separating this compound from co-occurring phytochemicals and potential degradation products, its purity can be determined. chromatographyonline.com Photodiode array (PDA) detectors are often used to assess peak purity by comparing UV-Vis spectra across the chromatographic peak; a consistent spectrum indicates a pure compound. chromatographyonline.comsepscience.com However, for definitive purity assessment, especially to detect co-eluting impurities with similar spectral properties, coupling HPLC with mass spectrometry is preferred. sepscience.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724) or Methanol (B129727) (B) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV/PDA at ~210-220 nm (lactone chromophore) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 35 °C |
Hyphenated Techniques for Comprehensive Characterization and Quantification
Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical power for studying this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for analyzing this compound in complex matrices like plant extracts, plasma, or urine. nih.govnih.govnih.gov LC-MS combines the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This is particularly valuable for metabolite profiling, where the goal is to identify and quantify the products of a drug's metabolism in a biological system. nih.govfrontiersin.org
In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI). nih.gov The precursor ion corresponding to this compound is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). nih.govnih.gov This process, known as selected reaction monitoring (SRM), provides exceptional specificity and sensitivity, allowing for quantification at very low levels (ng/mL). nih.gov High-resolution mass spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which aids in the confident identification of this compound and its metabolites by determining their elemental composition. researchgate.net
| Parameter | Typical Setting |
|---|---|
| Chromatography | RP-HPLC (as per Table 1) |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Acquisition Mode | Selected Reaction Monitoring (SRM) or Full Scan (for profiling) |
| Precursor Ion (M+H)⁺ | Specific m/z for this compound |
| Product Ions | Specific fragmentation ions for confirmation |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. globalresearchonline.net In the context of this compound research, GC-MS is not used to analyze the target compound itself, as butanolides are generally not volatile enough for this technique. Instead, GC-MS is crucial for characterizing the chemical profile of the essential oils and other volatile constituents of the Cinnamomum plants from which this compound is isolated. rjptonline.orgagronomyjournals.com
| Compound Class | Example Compounds |
|---|---|
| Monoterpenoids | Linalool, Camphor, Limonene, 1,8-Cineole |
| Sesquiterpenoids | Caryophyllene, α-Muurolene |
| Phenylpropanoids | Cinnamaldehyde, Eugenol |
| Aldehydes | Benzaldehyde, Myristaldehyde |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Complex Mixture Analysis and Metabolite Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Ligand Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules like this compound. numberanalytics.comcore.ac.uk Beyond simple structure confirmation, NMR is uniquely suited to investigate the three-dimensional solution conformation of the molecule. nih.govauremn.org.br By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs) and spin-spin coupling constants (J-couplings), researchers can determine the spatial arrangement of atoms and the preferred shape of the butanolide ring in different solvents. nih.govresearchgate.net
Furthermore, NMR is a key tool for studying the interactions between this compound and its potential biological targets, such as proteins. Ligand-observed NMR experiments, like Saturation Transfer Difference (STD) NMR, can identify binding events and map the parts of the this compound molecule that are in close contact with the protein receptor. nih.gov These studies are fundamental to understanding the molecular basis of the compound's biological activity.
| NMR Experiment | Application |
|---|---|
| 1D NMR (¹H, ¹³C) | Primary structure confirmation and purity check. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals; confirms connectivity. core.ac.uk |
| NOESY/ROESY | Conformational analysis by measuring through-space proton-proton distances. |
| Saturation Transfer Difference (STD) | Screening for and characterizing ligand-protein binding interactions. |
Development and Validation of Robust Analytical Assays for this compound in Complex Research Matrices
To ensure that quantitative data is reliable and reproducible, the analytical methods used (primarily HPLC and LC-MS/MS) must be rigorously developed and validated. stanford.edu Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scielo.brnih.gov This is especially critical when analyzing this compound in complex matrices such as plant extracts or biological fluids (e.g., plasma, serum), where other components can interfere with the measurement. nih.govmdpi.com
The validation process assesses several key parameters according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ejgm.co.ukstanford.edu A validated method ensures that the data generated in different laboratories and at different times are accurate and comparable. jocpr.com
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. scielo.br | No significant interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. ejgm.co.uk | Correlation coefficient (r²) > 0.995. |
| Accuracy | The closeness of test results to the true value. jocpr.com | Recovery of 85-115% (for complex matrices). nih.gov |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. jocpr.com | Relative Standard Deviation (RSD) < 15%. nih.gov |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Analyte response is ≥10 times the baseline noise. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. scielo.br | RSD of results should remain within acceptable limits. |
Future Research Directions and Emerging Paradigms in Isoobtusilactone B Research
Integration of Omics Technologies (Proteomics, Metabolomics) for Systems-Level Mechanistic Elucidation
While initial studies have identified primary molecular targets for Isoobtusilactone B, its full mechanism of action likely involves a complex network of cellular interactions. A systems-biology approach, integrating advanced omics technologies, is essential for a comprehensive mechanistic understanding.
Proteomics: Quantitative proteomics can provide an unbiased, global snapshot of the entire proteome of a cell or tissue following treatment with this compound. Techniques like Mass Spectrometry (MS)-based proteomics (e.g., TMT, SILAC, label-free quantification) can identify not only the direct protein targets but also the downstream effectors and signaling cascades that are modulated. This can reveal unexpected pathways affected by the compound, clarify off-target effects, and help identify biomarkers that predict cellular response. For instance, analyzing changes in the phosphoproteome could pinpoint specific kinases or phosphatases whose activities are altered by this compound, providing a more dynamic view of its impact on cell signaling.
Metabolomics: As the functional endpoint of cellular regulatory processes, the metabolome offers critical insights into the physiological state of a cell. Metabolomic profiling using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) can reveal how this compound alters cellular metabolism. Given its known anti-inflammatory and anti-cancer effects, it would be valuable to investigate its impact on key metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and lipid metabolism, which are often dysregulated in these disease states. This approach could uncover novel mechanisms, such as the modulation of oncometabolites or the restoration of metabolic homeostasis.
The integration of proteomic and metabolomic data can build comprehensive, multi-layered models of this compound's action, moving beyond a single-target paradigm to a network-level understanding.
Table 1: Potential Omics-Based Insights into this compound's Mechanism
| Omics Technology | Potential Application for this compound Research | Specific Insights to be Gained |
| Quantitative Proteomics | Identify global protein expression changes in cancer cells or immune cells post-treatment. | Elucidation of downstream signaling pathways (e.g., apoptosis, cell cycle arrest); identification of resistance mechanisms; discovery of novel protein binding partners. |
| Phosphoproteomics | Map changes in protein phosphorylation status. | Pinpoint specific kinase/phosphatase pathways modulated by the compound, providing a dynamic view of signal transduction (e.g., MAPK, PI3K/Akt pathways). |
| Thermal Proteome Profiling (TPP) | Identify direct protein targets by measuring changes in protein thermal stability upon compound binding. | Unbiased confirmation of direct molecular targets and discovery of previously unknown binding partners in a cellular context. |
| Metabolomics (LC-MS/NMR) | Profile changes in intracellular and extracellular small molecule metabolites. | Understanding of the compound's impact on central carbon metabolism, amino acid metabolism, and lipid profiles; identification of metabolic vulnerabilities exploited by the compound. |
Development of Advanced Preclinical In Vitro and In Vivo Models for Efficacy Studies
The limitations of traditional two-dimensional (2D) cell culture and standard animal models are well-documented. To generate more clinically relevant data on the efficacy of this compound, the adoption of advanced preclinical models that better recapitulate human physiology and disease complexity is paramount.
Three-Dimensional (3D) Organoid and Spheroid Models: Unlike cells grown in a monolayer, 3D models (e.g., tumoroids, neurospheres) develop complex cell-cell and cell-matrix interactions, establish physiological gradients of oxygen and nutrients, and exhibit gene expression profiles closer to those of in vivo tissues. Studying this compound in patient-derived tumoroids could provide crucial information on its ability to penetrate solid tumor masses and exert its effects within a heterogeneous cell population, offering a better prediction of clinical efficacy.
Patient-Derived Xenograft (PDX) Models: PDX models, created by implanting human tumor tissue directly into immunodeficient mice, maintain the histological and genetic characteristics of the original patient tumor. Testing this compound in a panel of PDX models representing different cancer subtypes would provide robust in vivo evidence of its anti-tumor spectrum and help identify genetic signatures that correlate with sensitivity or resistance.
Organ-on-a-Chip (Microphysiological Systems): These microfluidic devices contain living cells in continuously perfused, micrometer-sized chambers, simulating the architecture and function of human organs. An "inflammation-on-a-chip" model could be used to study the anti-inflammatory effects of this compound in a dynamic, multi-cell-type environment that mimics human tissue, providing more accurate data than static culture systems.
Table 2: Comparison of Advanced Preclinical Models for this compound Efficacy Studies
| Model Type | Description | Key Advantage for this compound Research |
| 3D Tumor Spheroids/Organoids | Self-assembled 3D aggregates of cancer cells, or stem-cell derived mini-organs. | Better mimics tumor microenvironment, drug penetration barriers, and cell heterogeneity compared to 2D culture. Ideal for high-throughput efficacy screening. |
| Patient-Derived Xenografts (PDX) | Implantation of patient tumor fragments into immunodeficient mice. | Preserves original tumor architecture and genetic profile, providing high clinical relevance for in vivo efficacy and biomarker studies. |
| Humanized Mouse Models | Immunodeficient mice engrafted with human immune system components (e.g., hematopoietic stem cells). | Enables the study of this compound's effects on human immune cells in an in vivo context, crucial for evaluating its immunomodulatory properties. |
| Organ-on-a-Chip Systems | Microfluidic devices simulating organ-level physiology with living cells. | Allows for dynamic study of pharmacokinetics and pharmacodynamics in a human-relevant system; can model complex interactions like inflammation. |
Application of Artificial Intelligence and Machine Learning in Butanolide Drug Discovery and Synthetic Planning
The vast chemical space of butanolides and the complexity of their synthesis present significant challenges. Artificial intelligence (AI) and machine learning (ML) offer powerful computational tools to overcome these hurdles and accelerate the research and development pipeline for this compound and its analogs.
Drug Discovery and Target Prediction: ML models can be trained on existing data of butanolide structures and their known biological activities. These models can then be used to perform virtual screening of massive chemical libraries to identify novel butanolide scaffolds with predicted high potency or improved pharmacological properties. Furthermore, AI algorithms can analyze the structure of this compound to predict potential new biological targets (in silico target prediction), guiding experimental validation and expanding its therapeutic potential. Quantitative Structure-Activity Relationship (QSAR) models can be developed to precisely link structural modifications to changes in activity, guiding the rational design of more effective derivatives.
Synthetic Planning: The total synthesis of complex natural products like this compound is often a lengthy and resource-intensive process. Retrosynthesis AI platforms can analyze the target molecule and propose multiple, novel, and efficient synthetic routes . These tools can predict reaction outcomes, suggest optimal reagents, and even identify potential problematic steps, thereby minimizing trial-and-error in the laboratory. This not only accelerates the production of this compound for research purposes but also facilitates the synthesis of designed analogs for structure-activity relationship studies.
Table 3: Applications of AI/ML in this compound Research
| AI/ML Application Area | Specific Task | Expected Outcome |
| De Novo Drug Design | Generative models (e.g., GANs, VAEs) create novel butanolide structures. | Design of new this compound analogs with potentially enhanced efficacy, selectivity, or improved ADME properties. |
| Target Prediction | ML algorithms predict protein targets based on compound structure and interaction data. | Identification of novel biological targets and mechanisms of action for this compound, opening new therapeutic avenues. |
| QSAR Modeling | Build predictive models linking chemical structure to biological activity. | Rational guidance for chemical modification to optimize potency and reduce off-target effects. |
| Retrosynthesis Planning | AI algorithms devise optimal chemical synthesis pathways. | More efficient, cost-effective, and rapid total synthesis of this compound and its derivatives for preclinical testing . |
Exploration of Novel Biological Targets and Therapeutic Applications
Current research on this compound has primarily focused on its anti-inflammatory and anti-cancer activities, often linked to the modulation of transcription factors like NF-κB. Future research should broaden this scope to investigate other potential therapeutic areas where its known mechanisms could be relevant, as well as to uncover entirely new biological functions.
Neuroinflammation and Neurodegenerative Diseases: Chronic neuroinflammation is a key pathological feature of diseases like Alzheimer's and Parkinson's. Given this compound's potent anti-inflammatory properties, particularly its ability to inhibit microglial activation, its potential as a neuroprotective agent warrants thorough investigation. Studies could explore its ability to cross the blood-brain barrier and modulate inflammatory pathways within the central nervous system.
Autoimmune and Fibrotic Diseases: The dysregulation of inflammatory signaling is central to autoimmune disorders (e.g., rheumatoid arthritis) and fibrotic conditions (e.g., idiopathic pulmonary fibrosis). Investigating the efficacy of this compound in preclinical models of these diseases could uncover significant new therapeutic applications. Its potential to inhibit pro-fibrotic pathways, such as the TGF-β signaling cascade, is a particularly promising avenue for exploration.
Modulation of Other Cellular Processes: Beyond inflammation, research could delve into the effects of this compound on other fundamental cellular processes implicated in disease. This includes autophagy (the cellular recycling process), ferroptosis (an iron-dependent form of cell death), and cellular senescence. Uncovering a role for this compound in modulating these pathways could link it to therapeutic areas such as aging, metabolic disorders, and new cancer treatment strategies.
Table 4: Potential Novel Therapeutic Targets and Applications for this compound
| Potential Therapeutic Area | Rationale for Investigation | Key Biological Target/Pathway to Explore |
| Neurodegenerative Disease | Potent anti-inflammatory effects; known to inhibit microglial activation, a key driver of neuroinflammation. | NLRP3 inflammasome in microglia; modulation of brain-derived neurotrophic factor (BDNF); blood-brain barrier permeability. |
| Autoimmune Disorders | Strong inhibition of NF-κB and other pro-inflammatory pathways central to autoimmunity. | T-cell activation and differentiation (Th1/Th17); cytokine production (e.g., TNF-α, IL-6, IL-17); JAK-STAT pathway. |
| Fibrotic Diseases | Fibrosis is often driven by chronic inflammation and aberrant cellular signaling. | TGF-β/Smad signaling pathway; differentiation of fibroblasts to myofibroblasts; collagen deposition. |
| Metabolic Syndrome | Low-grade chronic inflammation is a hallmark of metabolic syndrome and type 2 diabetes. | Insulin signaling pathway; adipocyte inflammation; lipid metabolism in hepatocytes. |
Q & A
Q. What experimental methodologies are commonly used to study the apoptotic mechanisms of isoobtusilactone B in cancer cells?
this compound induces apoptosis via mitochondrial pathways and reactive oxygen species (ROS) generation. Key methods include:
- Flow cytometry to quantify sub-G1 populations and cell cycle arrest (G2/M phase) .
- Western blotting to measure apoptosis-related proteins (e.g., Bax/Bcl-2 ratios, caspase-3/9 activation, PARP cleavage) .
- ROS detection assays (e.g., DCFH-DA probes) to validate ROS involvement, with controls using antioxidants like N-acetylcysteine (NAC) .
- Transwell assays to assess anti-migration and anti-invasion effects .
Q. How is the specificity of this compound’s anticancer activity validated across different cell lines?
Researchers employ:
- Dose-response curves (e.g., IC50 calculations) in multiple cancer cell lines (e.g., A549 lung cancer, HepG2 hepatoma) .
- Comparative studies with structurally related compounds (e.g., isoobtusilactone A, subamolides) to isolate structure-activity relationships .
- Normal cell controls (e.g., non-cancerous fibroblasts) to confirm selective toxicity .
Q. What molecular targets are implicated in this compound’s cell cycle disruption?
this compound upregulates cell cycle inhibitors (p21/WAF1, p27) and tumor suppressor p53, validated via:
- qPCR and immunoblotting to measure mRNA/protein levels .
- siRNA knockdown experiments to confirm functional roles of p53/p21 in G2/M arrest .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s ROS-dependent vs. ROS-independent apoptotic effects across studies?
Contradictions may arise from cell-type-specific ROS thresholds or experimental conditions. Methodological strategies include:
- ROS scavenger titration (e.g., varying NAC concentrations) to identify threshold effects .
- Time-course experiments to distinguish early ROS bursts from downstream apoptotic events .
- Multi-omics integration (transcriptomics/proteomics) to map ROS-independent pathways, such as direct BAF1 protein interactions .
Q. What in vivo experimental designs are optimal for evaluating this compound’s pharmacokinetics and toxicity?
Advanced models require:
- Pharmacokinetic profiling via HPLC-MS to track bioavailability and metabolite formation .
- Xenograft mouse models with tumor volume monitoring and histopathological analysis of organ toxicity (e.g., liver, kidneys) .
- Dose optimization using escalating doses to balance efficacy (tumor suppression) and safety (body weight/hematological parameters) .
Q. How can computational approaches enhance understanding of this compound’s interaction with barrier-to-autointegration factor 1 (BAF1)?
Molecular docking and dynamics simulations are used to:
Q. What strategies address this compound’s potential chemoresistance mechanisms in cancer cells?
Resistance mechanisms (e.g., upregulated drug efflux pumps) can be investigated via:
- ABC transporter inhibition assays (e.g., verapamil for P-glycoprotein) to restore cytotoxicity .
- Combination therapy screens with standard chemotherapeutics (e.g., cisplatin) to identify synergistic effects .
Methodological Considerations
- Data Interpretation : When comparing studies, note variations in this compound purity, solvent (DMSO vs. ethanol), and cell culture conditions (e.g., serum concentration) .
- Reproducibility : Follow standardized protocols for ROS assays (e.g., avoiding light exposure for fluorescent probes) and apoptosis markers (e.g., caspase activity normalization) .
- Ethical Reporting : Adhere to journal guidelines for supplemental data (e.g., raw flow cytometry files in Supplementary Materials) and avoid duplicative figure/table descriptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
